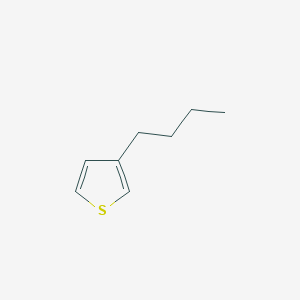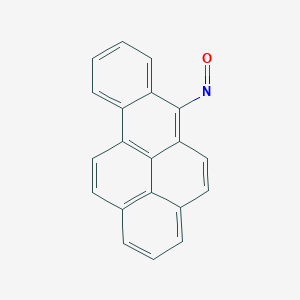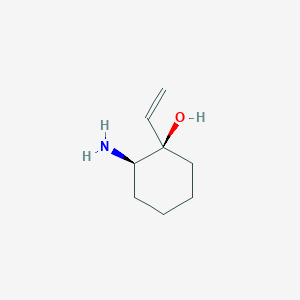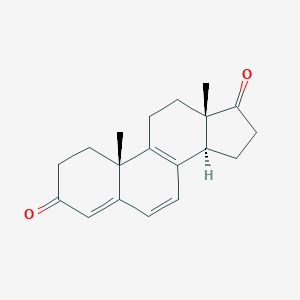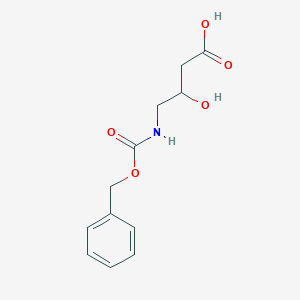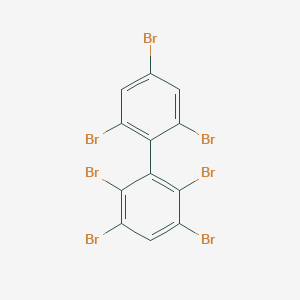
2,2',3,4',5,6,6'-Heptabromobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2',3,4',5,6,6'-Heptabromobiphenyl, also known as Heptabromobiphenyl (HBB), is a brominated flame retardant (BFR) that has been widely used in various industrial and consumer products. HBB is a persistent organic pollutant (POP) that has been detected in the environment, wildlife, and human tissues.
作用機序
The mechanism of action of HBB is not fully understood. HBB is believed to act as an endocrine disruptor by interfering with the synthesis, transport, and metabolism of hormones. HBB can bind to thyroid hormone transport proteins and compete with thyroid hormones for binding sites. HBB can also affect the expression of genes involved in thyroid hormone synthesis and metabolism.
Biochemical and Physiological Effects:
HBB has been shown to have various biochemical and physiological effects on animals. HBB can affect the thyroid hormone levels, which can lead to developmental and reproductive abnormalities. HBB can also affect the liver function, lipid metabolism, and oxidative stress. HBB can induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. HBB can also affect the immune system and inflammation.
実験室実験の利点と制限
HBB has been used as a model compound for studying the toxicity and environmental behavior of BFRs. HBB has several advantages for lab experiments, such as its high purity and stability, and its well-characterized physicochemical properties. HBB can be used in various in vitro and in vivo assays to assess its toxic effects and mechanisms of action. However, HBB has some limitations, such as its low solubility in water and organic solvents, which may affect its bioavailability and toxicity.
将来の方向性
There are several future directions for research on HBB. One direction is to investigate the human health effects of HBB, especially its potential role in thyroid hormone disruption and cancer. Another direction is to study the environmental fate and transport of HBB, including its bioaccumulation and biomagnification in food chains. A third direction is to develop alternative flame retardants that are less toxic and persistent than HBB. Finally, more research is needed to understand the mechanisms of action of HBB and its interactions with other chemicals in the environment and human body.
合成法
HBB can be synthesized by the bromination of biphenyl using elemental bromine or bromine compounds such as N-bromosuccinimide (NBS) or bromine water. The reaction usually takes place under acidic conditions and requires a catalyst such as iron or copper. The yield and purity of HBB can be improved by using different reaction conditions and purification methods.
科学的研究の応用
HBB has been extensively studied for its environmental and health impacts. HBB can be detected in various environmental matrices such as air, water, soil, sediment, and biota. HBB can accumulate in the food chain and poses a risk to wildlife and human health. HBB has been shown to have toxic effects on aquatic organisms, such as fish, and can disrupt their endocrine system. HBB can also affect the reproductive and developmental processes of animals.
In addition, HBB has been studied for its potential health effects on humans. HBB can cross the placenta and accumulate in fetal tissues, which may affect fetal development. HBB has been detected in human breast milk, serum, and adipose tissue, indicating human exposure. HBB has been associated with thyroid hormone disruption, neurobehavioral effects, and cancer in animal studies. However, more research is needed to determine the human health effects of HBB.
特性
CAS番号 |
119264-58-3 |
|---|---|
製品名 |
2,2',3,4',5,6,6'-Heptabromobiphenyl |
分子式 |
C12H3Br7 |
分子量 |
706.5 g/mol |
IUPAC名 |
1,2,4,5-tetrabromo-3-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-1-5(14)9(6(15)2-4)10-11(18)7(16)3-8(17)12(10)19/h1-3H |
InChIキー |
TVKXXBLCBLCNCE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
正規SMILES |
C1=C(C=C(C(=C1Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
その他のCAS番号 |
119264-58-3 |
同義語 |
1,2,4,5-tetrabromo-3-(2,4,6-tribromophenyl)benzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



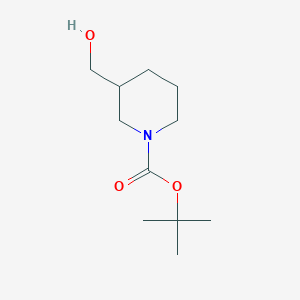
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
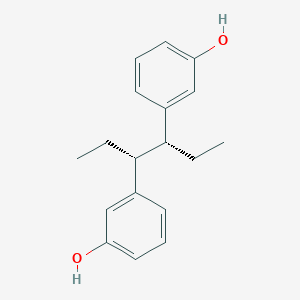
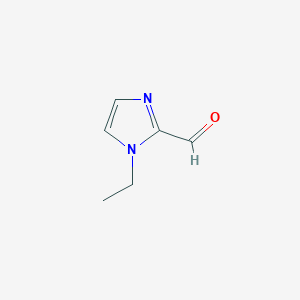
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
